

What is the chemical structure of Drimiopsin C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Drimiopsin C*
Cat. No.: B023538

[Get Quote](#)

An In-depth Technical Guide to Drimiopsin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drimiopsin C is a naturally occurring xanthone, a class of organic compounds with a distinctive three-ring chemical structure. First identified in the bulbs of *Drimiopsis maculata*, a plant species native to South Africa, **Drimiopsin C** belongs to a family of related xanthones, Drimiopsins A-F, also isolated from the same source.^{[1][2]} Xanthones, in general, are recognized for their diverse and significant biological activities, making them a subject of interest in medicinal chemistry and drug discovery.^{[3][4]} This guide provides a comprehensive overview of the chemical structure, properties, and current understanding of **Drimiopsin C**, tailored for a scientific audience.

Chemical Structure and Properties

Drimiopsin C is chemically defined as 1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one. Its structure was elucidated through spectroscopic methods, including advanced Nuclear Magnetic Resonance (NMR) techniques such as INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), which was necessary due to the limited number of correlating protons in its molecular framework.^{[1][2]}

The fundamental structure of **Drimiopsin C** is a xanthone core, which is a dibenzo- γ -pyrone. This core is substituted with hydroxyl groups at positions 1, 3, and 6, a methoxy group at position 2, and a methyl group at position 8.

Quantitative Data

A summary of the key quantitative data for **Drimiopsin C** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ O ₆	PubChem
Molecular Weight	288.25 g/mol	PubChem
CAS Number	773850-90-1	PubChem
IUPAC Name	1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one	PubChem
SMILES	CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O	PubChem
InChI Key	IMMSZLMLFUYPBT-UHFFFAOYSA-N	PubChem

Experimental Protocols

Isolation of Drimiopsin C

While a detailed, step-by-step protocol for the synthesis of **Drimiopsin C** is not currently available in the public domain, a general methodology for the isolation of xanthones from plant material can be described. The original isolation of **Drimiopsin C** was from the bulbs of *Drimiopsis maculata*.^{[1][2]} The following is a generalized workflow for the extraction and purification of xanthones from a plant source.

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for the isolation of **Drimiopsin C**.

Methodology Details:

- Preparation of Plant Material: The bulbs of the plant are collected, dried, and ground into a fine powder to increase the surface area for extraction.
- Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethyl acetate. This process is typically carried out at room temperature over an extended period or under reflux to ensure efficient extraction of the secondary metabolites.
- Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
- Chromatographic Fractionation: The crude extract is then subjected to column chromatography. A variety of stationary phases can be used, including silica gel or polyamide, with a gradient of solvents of increasing polarity to separate the components of the extract into different fractions.
- Further Purification: The fractions containing the compounds of interest, as identified by techniques like Thin Layer Chromatography (TLC), are further purified using methods such as High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.
- Structure Elucidation: The structure of the isolated pure compound is then determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR; ^1H , ^{13}C , and 2D-NMR experiments like COSY, HMQC, HMBC, and in the case of **Drimiopsin C**, INADEQUATE) and Mass Spectrometry (MS).

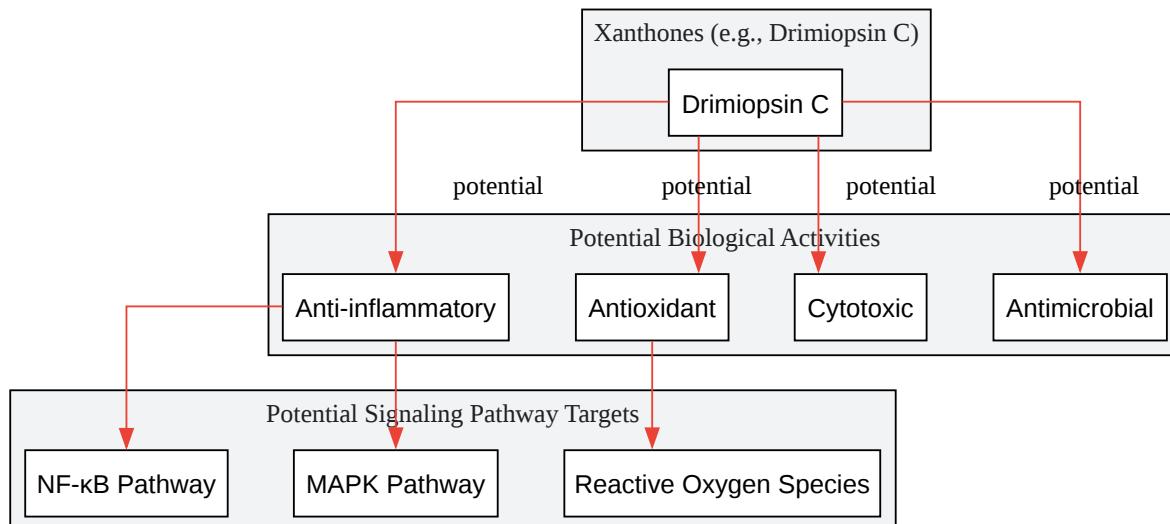
Biological Activities and Signaling Pathways

Direct experimental data on the biological activities of **Drimiopsin C** is limited. However, the broader class of xanthones and extracts from related plant species exhibit a wide range of pharmacological properties.

Potential Biological Activities

Extracts from *Scilla scilloides*, a plant related to *Drimiopsis*, have demonstrated anti-inflammatory and antioxidant activities.^{[5][6]} Specifically, these extracts have been shown to inhibit lipoxygenase and hyaluronidase, enzymes involved in the inflammatory process.^[5]

Furthermore, compounds isolated from *Scilla scilloides* have shown antioxidant properties in various scavenging assays.[6]


Xanthones as a class are known for a multitude of biological effects, including:

- Anticancer/Cytotoxic Activity: Many xanthones have been shown to exhibit cytotoxicity against various cancer cell lines.[4]
- Antimicrobial and Antifungal Activity: Several xanthones possess inhibitory activity against a range of bacteria and fungi.
- Anti-inflammatory Activity: The anti-inflammatory properties of xanthones are well-documented.[4]
- Antioxidant Activity: The phenolic nature of many xanthones contributes to their potent antioxidant effects.[4]

Given that **Drimiopsin C** is a xanthone, it is plausible that it may exhibit one or more of these biological activities. However, specific studies on **Drimiopsin C** are required to confirm this.

Signaling Pathways

There is no specific information available regarding the signaling pathways modulated by **Drimiopsin C**. Research into the mechanisms of action of other xanthones has implicated various cellular signaling pathways. For instance, the anti-inflammatory effects of some natural compounds are known to be mediated through the inhibition of pathways such as the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

[Click to download full resolution via product page](#)

Figure 2: Logical relationship of **Drimiopsin C** to potential biological activities and signaling pathways.

Conclusion and Future Directions

Drimiopsin C is a structurally characterized xanthone with potential for interesting biological activities, a hypothesis based on the known pharmacology of the broader xanthone class and related natural products. To date, research on this specific compound is in its nascent stages. Future research should focus on:

- **Total Synthesis:** The development of a synthetic route to **Drimiopsin C** would enable the production of larger quantities for extensive biological testing and the creation of structural analogs for structure-activity relationship (SAR) studies.
- **Biological Screening:** A comprehensive biological evaluation of **Drimiopsin C** is necessary to determine its cytotoxic, antimicrobial, anti-inflammatory, and antioxidant properties.

- Mechanism of Action Studies: Should biological activity be confirmed, further studies will be required to elucidate the specific molecular targets and signaling pathways through which **Drimiopsin C** exerts its effects.

This foundational knowledge will be critical in assessing the therapeutic potential of **Drimiopsin C** and guiding its development as a potential lead compound for new drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Xanthones from Drimiopsis maculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of the ethyl acetate extract from bulbs of Scilla scilloides on lipoxygenase and hyaluronidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [What is the chemical structure of Drimiopsin C]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023538#what-is-the-chemical-structure-of-drimiopsin-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com